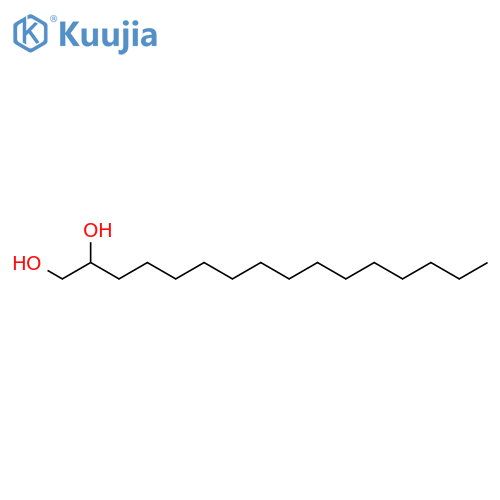Cas no 61490-71-9 ((r)-1,2-hexadecanediol)

(r)-1,2-hexadecanediol structure
商品名:(r)-1,2-hexadecanediol
(r)-1,2-hexadecanediol 化学的及び物理的性質
名前と識別子
-
- (r)-1,2-hexadecanediol
- (2R)-hexadecane-1,2-diol
- (2R)-(+)-1,2-hexadecanediol
- (2R)-1,2-hexadecanediol
- (R)-Hexadecan-1,2-diol
- (R)-hexadecane-1,2-diol
- AG-G-24133
- CTK5B3320
- FT-0605123
- DTXSID501313542
- (r)-(+)-1,2-hexadecanediol
- SCHEMBL15070991
- 61490-71-9
- MFCD00798330
-
- MDL: MFCD00798330
- インチ: InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m1/s1
- InChIKey: BTOOAFQCTJZDRC-MRXNPFEDSA-N
- ほほえんだ: CCCCCCCCCCCCCCC(CO)O
計算された属性
- せいみつぶんしりょう: 258.25602
- どういたいしつりょう: 258.255880323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 14
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.5Ų
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- PSA: 40.46
(r)-1,2-hexadecanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM580497-5g |
(R)-1,2-HEXADECANEDIOL |
61490-71-9 | 95%+ | 5g |
$1372 | 2023-02-02 | |
| Chemenu | CM580497-1g |
(R)-1,2-HEXADECANEDIOL |
61490-71-9 | 95%+ | 1g |
$588 | 2023-02-02 |
(r)-1,2-hexadecanediol 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
